molecular formula MoP2 B1676696 Molybdenum phosphide CAS No. 12163-69-8

Molybdenum phosphide

Cat. No.: B1676696
CAS No.: 12163-69-8
M. Wt: 126.9 g/mol
InChI Key: RMMXOEQCANLDNH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Molybdenum phosphide (MoP) primarily targets the hydrogen evolution reaction (HER) . This reaction is a key process in electrochemical water splitting, where water is broken down into hydrogen and oxygen. MoP acts as an electrocatalyst, accelerating the rate of this reaction .

Mode of Action

MoP interacts with its target, the HER, by facilitating the transfer of electrons. Theoretical calculations suggest that the phosphorization of molybdenum to form MoP introduces a good ‘H delivery’ system which attains nearly zero binding to H at a certain H coverage . This means that MoP can efficiently deliver hydrogen atoms to the reaction site, thereby enhancing the rate of the HER .

Biochemical Pathways

The primary biochemical pathway affected by MoP is the electrochemical hydrogen evolution reaction . This reaction is part of the larger process of water splitting, which is a key method for hydrogen production. By acting as an efficient catalyst for the HER, MoP can significantly enhance the efficiency of hydrogen production from water .

Pharmacokinetics

The electrocatalytic activity of mop can be influenced by factors such as its physical form and the conditions of the reaction environment .

Result of Action

The primary result of MoP’s action is the enhanced production of hydrogen via the HER . MoP exhibits excellent electrocatalytic activity, leading to a significant increase in the rate of the HER . This makes it one of the most active, acid-stable, earth abundant HER electrocatalysts reported to date .

Action Environment

The action of MoP can be influenced by various environmental factors. For instance, its stability and conductivity can be unsatisfactory in an alkaline environment . The introduction of carbon and nitrogen sources into the mop system can improve these properties, leading to excellent her electrocatalytic activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Molybdenum phosphide can be synthesized through various methods, including direct synthesis on substrates, surface-confined atomic substitution, and pyrolysis of phosphorus-containing resins. One method involves the direct synthesis of this compound nanorods on silicon using graphene at the heterointerface. This method facilitates electron transfer to reaction sites and enhances solar energy conversion efficiency . Another approach is the surface-confined atomic substitution, where molybdenum is substituted with phosphorus atoms on a surface . Additionally, this compound nanocrystals can be synthesized by one-step pyrolysis of phosphorus-containing resins exchanged with molybdenum ions .

Industrial Production Methods: Industrial production of this compound typically involves high-temperature processes to achieve crystallized compounds with large-area uniformity. These methods ensure the production of high-quality this compound with consistent properties suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Molybdenum phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role as an electrocatalyst in the hydrogen evolution reaction, where it exhibits high activity and stability in both acidic and alkaline media .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen, oxygen, and various acids and bases. The conditions for these reactions often involve high temperatures and controlled atmospheres to ensure the desired chemical transformations .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the hydrogen evolution reaction, the primary product is hydrogen gas .

Comparison with Similar Compounds

Molybdenum phosphide is often compared with other transition metal phosphides and dichalcogenides, such as cobalt this compound and nickel this compound. These compounds share similar catalytic properties but differ in their specific activities and stabilities. For example, cobalt this compound nanosheets exhibit outstanding electrocatalytic activity and stability towards oxygen and hydrogen evolution reactions . Nickel this compound, on the other hand, combines high catalytic activity with cost-effectiveness, making it a competitive alternative to platinum-based catalysts .

Similar Compounds

  • Cobalt this compound
  • Nickel this compound
  • Trithis compound
  • Amorphous this compound

This compound stands out due to its unique combination of high stability, excellent catalytic activity, and resistance to corrosion, making it a valuable material for various scientific and industrial applications.

Properties

IUPAC Name

phosphanylidynemolybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWVZPDSWLOFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P#[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MoP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12163-69-8
Record name Molybdenum phosphide (MoP)
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Record name Molybdenum phosphide (MoP)
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Record name Molybdenum phosphide (MoP)
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Record name Molybdenum phosphide
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Q & A

Q1: What are the major catalytic applications of Molybdenum Phosphide (MoP)?

A1: MoP exhibits promising catalytic activity in several key reactions:

  • Hydrodesulfurization (HDS): MoP catalysts demonstrate superior HDS activity compared to conventional molybdenum sulfide catalysts [, ]. Notably, MoP/SiO2 and MoP/Al2O3 catalysts exhibit remarkable performance in removing sulfur from model compounds like dibenzothiophene [].
  • Hydrodenitrogenation (HDN): MoP catalysts show high activity for HDN, effectively removing nitrogen from compounds like quinoline [, ]. The presence of sulfur compounds like dibenzothiophene can impact HDN activity by competing for active sites [].
  • Hydrogen Evolution Reaction (HER): MoP is recognized as a potential alternative to Pt-based electrocatalysts for HER due to its Pt-like electronic structure [, , , ]. Researchers are actively exploring strategies to enhance its HER activity by tuning its morphology, doping, and creating hybrids with other materials [, , , , , , , , , , ].
  • CO2 Hydrogenation: MoP displays potential as a catalyst for CO2 hydrogenation to methanol, showing promise for utilizing CO2 as a chemical feedstock [, ]. Studies suggest that the interaction between MoP and the support material plays a crucial role in determining selectivity toward methanol [].

Q2: How does the support material influence the catalytic activity of MoP?

A2: The choice of support material significantly impacts MoP's catalytic performance:

  • Alumina (Al2O3): MoP supported on alumina exhibits excellent activity for simultaneous HDN and HDS [].
  • Silica (SiO2): The activity of silica-supported MoP catalysts in hydrodeoxygenation (HDO) can vary depending on the type of silica and reaction conditions [].
  • Titania (TiO2) and Zirconia (ZrO2): MoP supported on titania or zirconia shows promising activity for HDO reactions, outperforming silica-supported catalysts [].
  • Mesoporous carbon: Using mesoporous carbon as support can enhance the selectivity of MoP towards higher alcohols in higher alcohol synthesis from syngas [].

Q3: What is the role of promoters in MoP catalysts?

A3: Promoters can significantly modify the activity and selectivity of MoP catalysts:

  • Potassium (K): Potassium acts as both a structural and electronic promoter in MoP catalysts, enhancing alcohol selectivity and chain length in higher alcohol synthesis [].
  • Cobalt (Co) and Nickel (Ni): These metals, known for their CO dissociation ability, can influence the product distribution in reactions like higher alcohol synthesis [].
  • Palladium (Pd): While palladium can boost CO conversion, it may shorten the alcohol chain length in higher alcohol synthesis [].

Q4: What is the crystal structure of this compound (MoP)?

A4: MoP typically crystallizes in the tungsten carbide (WC) structure. In this structure, each molybdenum atom is surrounded by six phosphorus atoms in a trigonal prismatic arrangement [].

Q5: How does the synthesis method influence the properties of MoP?

A5: The choice of synthesis method can significantly influence the particle size, morphology, and ultimately, the catalytic activity of MoP [].

  • Temperature-Programmed Reduction (TPR): This commonly used method involves reducing a molybdenum precursor (e.g., molybdenum oxide) in the presence of a phosphorus source [, , , , , ]. The reduction temperature and heating rate can affect the resulting MoP phase and its properties.
  • Colloidal Synthesis: This method allows for finer control over particle size and morphology, offering advantages for specific applications like CO2 hydrogenation [].
  • Other Methods: Researchers are exploring novel synthesis techniques, including microwave-assisted synthesis [], to achieve specific MoP nanostructures with enhanced properties.

Q6: How stable is MoP under different conditions?

A6: MoP generally exhibits good thermal stability but can be prone to oxidation in air, especially at elevated temperatures.

  • Air Stability: The stability of MoP in air can be improved by incorporating sulfur during synthesis []. Sulfur-doped MoP catalysts have shown remarkable air stability, maintaining their structure and activity even after prolonged exposure to ambient conditions.

Q7: How is computational chemistry used to understand MoP's catalytic properties?

A7: Density Functional Theory (DFT) calculations provide valuable insights into:

  • Adsorption Energies: DFT helps determine the adsorption energies of reactants, intermediates, and products on different MoP surfaces, aiding in understanding reaction mechanisms [].
  • Scaling Relations: Linear scaling relationships derived from DFT calculations help predict adsorption energies on doped MoP surfaces, allowing for catalyst design and optimization [].
  • Electronic Structure: DFT calculations reveal the electronic structure of MoP and how it is influenced by factors like doping and support interactions [].

Q8: How do structural modifications affect the activity of MoP?

A8: Modifying the MoP structure can significantly influence its catalytic performance:

  • Particle Size: Smaller MoP nanoparticles generally exhibit higher activity due to increased surface area and potentially different electronic properties [, , ].
  • Morphology: Controlling the morphology of MoP, such as synthesizing nanowires [], can impact the exposure of active sites and enhance mass transport.
  • Doping: Introducing heteroatoms like nitrogen can alter the electronic structure of MoP, leading to improved HER activity [, ].
  • Support Interactions: Strong interactions between MoP and the support material can stabilize the active phase, modify its electronic properties, and influence selectivity [, ].

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